4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride
Overview
Description
4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is known for its complex structure, which includes a piperidine ring, a benzoyl group, and a morpholine ring, all connected through a methoxy linkage.
Preparation Methods
The synthesis of 4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Step 1: Formation of the piperidine intermediate by reacting piperidine with appropriate reagents.
Step 2: Introduction of the benzoyl group through a Friedel-Crafts acylation reaction.
Step 3: Coupling of the piperidine intermediate with the benzoyl group to form the desired product.
Step 4: Conversion of the product to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride involves its interaction with specific molecular targets, such as cellular receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholinehydrochloride can be compared with other similar compounds, such as:
- 4-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride
- 4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine
- 4-[4-(Piperidin-4-ylmethoxy)benzoyl]piperazinehydrochloride
These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the piperidine, benzoyl, and morpholine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
morpholin-4-yl-[4-(piperidin-4-ylmethoxy)phenyl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c20-17(19-9-11-21-12-10-19)15-1-3-16(4-2-15)22-13-14-5-7-18-8-6-14;/h1-4,14,18H,5-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROHKMQEPBLZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)C(=O)N3CCOCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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